molecular formula C9H6Br2O2 B14314827 2,4-Dibromophenyl prop-2-enoate CAS No. 116763-59-8

2,4-Dibromophenyl prop-2-enoate

Cat. No.: B14314827
CAS No.: 116763-59-8
M. Wt: 305.95 g/mol
InChI Key: KVJDDEUARPLINY-UHFFFAOYSA-N
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Description

2,4-Dibromophenyl prop-2-enoate is an organic compound with the molecular formula C9H8Br2O2 It is a derivative of phenyl prop-2-enoate, where two bromine atoms are substituted at the 2 and 4 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromophenyl prop-2-enoate typically involves the bromination of phenyl prop-2-enoate. One common method is the electrophilic addition of bromine to the double bond of phenyl prop-2-enoate, followed by substitution reactions to introduce the bromine atoms at the desired positions on the phenyl ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters, such as temperature and bromine concentration, are crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromophenyl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace the bromine atoms under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted phenyl prop-2-enoates.

Scientific Research Applications

2,4-Dibromophenyl prop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism by which 2,4-Dibromophenyl prop-2-enoate exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromophenyl prop-2-enoate is unique due to the presence of both bromine atoms and the prop-2-enoate group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that may not be achievable with other similar compounds.

Properties

CAS No.

116763-59-8

Molecular Formula

C9H6Br2O2

Molecular Weight

305.95 g/mol

IUPAC Name

(2,4-dibromophenyl) prop-2-enoate

InChI

InChI=1S/C9H6Br2O2/c1-2-9(12)13-8-4-3-6(10)5-7(8)11/h2-5H,1H2

InChI Key

KVJDDEUARPLINY-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC1=C(C=C(C=C1)Br)Br

Origin of Product

United States

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